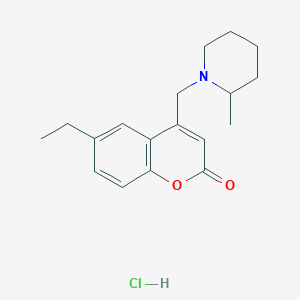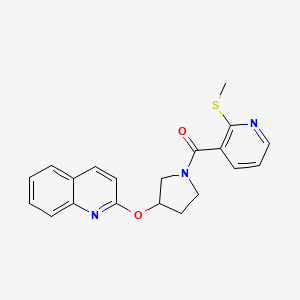
6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride, also known as JNJ-40411813, is a novel compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of chromenone derivatives and has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of 6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is not fully understood. However, it is believed to act on multiple targets in the brain. This compound has been shown to inhibit the aggregation of beta-amyloid peptides by binding to their hydrophobic regions. It has also been shown to protect dopaminergic neurons from oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Additionally, this compound has been shown to modulate the activity of the NMDA receptor by binding to its glycine-binding site.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In Alzheimer's disease, this compound has been shown to reduce the levels of beta-amyloid peptides and prevent the formation of beta-amyloid plaques in the brain. In Parkinson's disease, this compound has been shown to increase the levels of antioxidant enzymes and reduce the levels of oxidative stress markers in the brain. In schizophrenia, this compound has been shown to improve cognitive function and reduce the negative symptoms of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride has several advantages for lab experiments. It is a potent and selective compound that can be easily synthesized using different methods. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride. One direction is to further elucidate its mechanism of action and identify its molecular targets in the brain. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Additionally, this compound can be further studied for its potential therapeutic applications in other diseases such as Huntington's disease, amyotrophic lateral sclerosis, and traumatic brain injury.
Conclusion
In conclusion, this compound is a novel compound that has been studied for its potential therapeutic applications in various diseases. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride has been synthesized using different methods. One of the methods involves the reaction of 6-ethyl-4-hydroxy-2H-chromen-2-one with 2-methylpiperidine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain this compound. Another method involves the reaction of 6-ethyl-4-chloro-2H-chromen-2-one with 2-methylpiperidine and formaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to form plaques in the brain of Alzheimer's patients. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the progression of Parkinson's disease. In schizophrenia, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is believed to play a role in the pathophysiology of schizophrenia.
Eigenschaften
IUPAC Name |
6-ethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-14-7-8-17-16(10-14)15(11-18(20)21-17)12-19-9-5-4-6-13(19)2;/h7-8,10-11,13H,3-6,9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKJZJFNRQXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2616546.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-3-yl)methanone](/img/structure/B2616547.png)

![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)
![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2616552.png)
![N-(6-Oxabicyclo[3.2.2]nonan-4-yl)prop-2-enamide](/img/structure/B2616553.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)

![1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2616558.png)
![5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol](/img/structure/B2616559.png)

![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2616561.png)
![8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2616563.png)
